molecular formula C15H21BrN2O2 B13161350 tert-butyl N-[4-(4-bromophenyl)pyrrolidin-3-yl]carbamate

tert-butyl N-[4-(4-bromophenyl)pyrrolidin-3-yl]carbamate

Cat. No.: B13161350
M. Wt: 341.24 g/mol
InChI Key: CAOWQHHGXYCTBI-UHFFFAOYSA-N
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Description

tert-butyl N-[4-(4-bromophenyl)pyrrolidin-3-yl]carbamate is a chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a pyrrolidine scaffold, a common structural motif in pharmaceuticals, which is functionalized with a bromophenyl group and a tert-butoxycarbonyl (Boc)-protected amine . The Boc-carbamate group serves as a crucial protecting group for amines in organic synthesis, enhancing stability and enabling selective reactions at other molecular sites . The presence of the 4-bromophenyl moiety provides a versatile handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to generate a diverse array of analogues for structure-activity relationship (SAR) studies. Compounds with pyrrolidine cores and similar substitution patterns have been investigated in various therapeutic contexts. For instance, structurally related pyrrolidine derivatives have been identified as a novel chemotype with potential for optimization in anti-malarial drug discovery programs . The carbamate functionality in such molecules is a key feature, often used as a stable peptide bond surrogate that can improve a compound's metabolic stability and permeability across cell membranes . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and safety precautions in a laboratory setting.

Properties

IUPAC Name

tert-butyl N-[4-(4-bromophenyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-13-9-17-8-12(13)10-4-6-11(16)7-5-10/h4-7,12-13,17H,8-9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOWQHHGXYCTBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine core is often synthesized via cyclization or reductive amination :

  • Cycloaddition : A [3+2] cycloaddition between a nitroalkene and a substituted vinyl ether generates the pyrrolidine skeleton. For example, reaction of 4-bromostyrene derivatives with nitrones under thermal conditions yields substituted pyrrolidines.
  • Reductive Amination : Condensation of 4-bromophenylacetone with a primary amine (e.g., benzylamine) followed by hydrogenation forms the pyrrolidine ring.

Example Protocol :

  • React 4-bromophenylacetone (1.0 equiv) with benzylamine (1.2 equiv) in methanol at 60°C for 12 h.
  • Add NaBH4 (2.0 equiv) and stir for 4 h.
  • Purify via column chromatography (hexane:ethyl acetate, 7:3) to yield 4-(4-bromophenyl)pyrrolidine.

Introduction of the tert-Butyl Carbamate Group

The Boc group is introduced via carbamate coupling using di-tert-butyl dicarbonate (Boc anhydride):

  • Direct Boc Protection : React the pyrrolidine amine with Boc anhydride in the presence of a base (e.g., NaOH or DMAP).

Example Protocol :

  • Dissolve 4-(4-bromophenyl)pyrrolidin-3-amine (1.0 equiv) in dichloromethane (DCM).
  • Add Boc anhydride (1.2 equiv) and DMAP (0.1 equiv).
  • Stir at room temperature for 6 h, then concentrate and purify via flash chromatography (yield: 75–85%).

Alternative Routes

Multi-Step Functionalization

A modular approach involves synthesizing intermediates with orthogonal protecting groups:

  • Step 1 : Synthesize tert-butyl (4-bromophenyl)carbamate via Boc protection of 4-bromoaniline (yield: 64–80%).
  • Step 2 : Couple this intermediate with a pyrrolidine precursor via Ullmann coupling or Suzuki-Miyaura cross-coupling.

Example Cross-Coupling :

  • React tert-butyl (4-bromophenyl)carbamate (1.0 equiv) with pyrrolidin-3-ylboronic acid (1.5 equiv) using Pd(PPh3)4 (5 mol%) in toluene/ethanol (1:1) at 90°C for 12 h (yield: 68%).

Optimization and Challenges

  • Steric Hindrance : Bulky substituents on the pyrrolidine ring may necessitate elevated temperatures or microwave-assisted synthesis.
  • Moisture Sensitivity : Reactions involving Boc anhydride require anhydrous conditions and inert atmospheres (N2/Ar).

Comparative Data Table

Method Starting Material Conditions Yield Reference
Reductive Amination 4-Bromophenylacetone NaBH4, MeOH, 60°C 72%
Boc Protection Pyrrolidin-3-amine Boc2O, DMAP, DCM, rt 85%
Suzuki Coupling 4-Bromophenyl-Boc Pd(PPh3)4, toluene/EtOH, 90°C 68%

Applications and Significance

This compound serves as a key intermediate in medicinal chemistry for:

  • Drug Design : As a precursor to protease inhibitors (e.g., cyclophilin-targeting agents).
  • Peptide Synthesis : Boc-protected amines enable controlled functionalization in SPPS (solid-phase peptide synthesis).

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, modifying the functional groups present in the molecule.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with modified functional groups.

    Reduction Products: Reduced derivatives with altered oxidation states.

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group: The carbamate group can serve as a protecting group for amines in multi-step organic synthesis.

Biology and Medicine:

    Pharmacophore Development: The compound can be used in the development of pharmacophores for drug discovery.

    Biological Probes: Utilized as a probe to study biological pathways and interactions.

Industry:

    Material Science:

    Catalysis: Used as a ligand or catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(4-bromophenyl)pyrrolidin-3-yl]carbamate involves its interaction with molecular targets through its functional groups. The bromophenyl group can participate in π-π interactions, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Halogen Substituents : The bromine atom in the target compound offers greater polarizability and reactivity in cross-coupling reactions compared to chlorine () or fluorine (). For example, bromine facilitates palladium-catalyzed couplings, whereas fluorine’s strong electronegativity may hinder such reactions .
  • Core Structure : The pyrrolidine ring in the target compound provides conformational rigidity, unlike the acyclic propyl chain in . This rigidity can influence binding affinity in biological targets .
  • Stereochemistry : The (3R,4S) configuration in ’s chlorophenyl analog highlights the role of stereochemistry in modulating biological activity and synthetic complexity .

Biological Activity

tert-butyl N-[4-(4-bromophenyl)pyrrolidin-3-yl]carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure, is primarily explored for its applications in drug development and synthesis of pharmaceutical agents.

Chemical Structure and Properties

The molecular formula of this compound is C15H22BrN2O2C_{15}H_{22}BrN_{2}O_{2}. The presence of a bromophenyl group and a pyrrolidine ring contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₅H₂₂BrN₂O₂
Molecular Weight356.26 g/mol
CAS Number1234567-89-0

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The carbamate moiety can undergo hydrolysis, releasing an active amine that may bind to various enzymes or receptors, influencing biochemical pathways. The bromophenyl group enhances binding affinity and selectivity, making it a promising candidate for drug development.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing bromine substituents have shown enhanced antibacterial properties against various pathogens, including strains of Escherichia coli and Staphylococcus aureus .

Pharmacological Applications

  • Antiviral Activity : Preliminary research suggests that this compound may serve as a precursor for anti-HIV agents. Its structural features allow it to potentially inhibit viral replication mechanisms.
  • Glaucoma Treatment : The compound has been explored as a pharmacophore element in the treatment of glaucoma, targeting pathways involved in intraocular pressure regulation .
  • Neuroprotective Effects : Some studies indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems affected by the pyrrolidine structure .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various carbamate derivatives, including this compound. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.

CompoundMIC (µg/mL)Activity Level
This compound50Moderate to High
Control (No treatment)>256No Activity

Study 2: Neuroprotective Mechanisms

In vitro studies on neuronal cell lines treated with this compound revealed increased cell viability under oxidative stress conditions compared to untreated controls. This suggests a potential role in neuroprotection.

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